Natriumzirkonat

Übersicht

Beschreibung

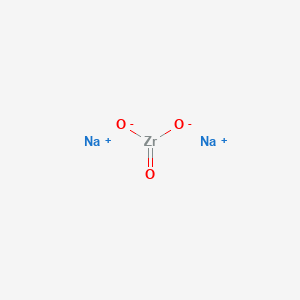

Sodium zirconate, with the chemical formula Na₂ZrO₃, is a compound that has garnered significant attention due to its unique chemical properties and wide range of applications. It is a white, crystalline powder that is highly stable at room temperature and under normal conditions. Sodium zirconate is insoluble in water and most organic solvents, and it remains stable in both acidic and alkaline environments .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

Sodium zirconate, also known as sodium zirconium oxide (Na2ZrO3), is primarily targeted towards carbon dioxide (CO2) in the environment . It is a widely investigated mixed-metal oxide carbon dioxide (CO2) sorbent .

Mode of Action

Sodium zirconate captures CO2 using the molten salt effect . This process arises from the mobility of sodium ions (Na+) within the sodium zirconate structure . Once the Na+ on the surface of the particle reacts with CO2, a carbonate layer forms . The high mobility of Na+ within the particle allows for further reactions between the carbonate layer and the inner core . The carbonate layer can then “migrate” toward the core of the particle to enable further reaction between CO2 and Na+ on the surface .

Biochemical Pathways

The biochemical pathways affected by sodium zirconate primarily involve the sequestration of CO2 . The process of CO2 sequestration involves absorption, adsorption, cryogenic distillation, and membrane separation techniques . Sodium zirconate plays a crucial role in this process by acting as a CO2 sorbent .

Result of Action

The primary result of sodium zirconate’s action is the reduction of CO2 levels in the environment . It achieves this by binding to CO2 molecules and forming a carbonate layer . This process is facilitated by the high mobility of Na+ within the sodium zirconate structure .

Action Environment

The action of sodium zirconate is influenced by environmental factors such as temperature . Sodium zirconate can take up CO2 across a wide temperature range (150 °C to 800 °C) .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium zirconate is typically synthesized through the reaction of sodium hydroxide (NaOH) with zirconium dioxide (ZrO₂) at high temperatures. This reaction produces a stable, white crystalline powder . Another method involves the solid-state reaction derived from the thermal decomposition of its precursors, which is analyzed using thermogravimetric analysis techniques .

Industrial Production Methods: In industrial settings, sodium zirconate can be produced using a citrate sol-gel method, which allows for synthesis at lower temperatures compared to conventional solid-state methods. This method involves the use of citric acid as a chelating agent, resulting in sodium zirconate with excellent carbon dioxide adsorption properties .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium zirconate undergoes various chemical reactions, including:

Oxidation: Sodium zirconate can react with oxygen at high temperatures.

Reduction: It can be reduced under specific conditions to form different zirconium compounds.

Substitution: Sodium zirconate can participate in substitution reactions where sodium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidation: High temperatures and an oxygen-rich environment.

Reduction: Reducing agents such as hydrogen or carbon monoxide.

Substitution: Reactions with other metal salts or oxides.

Major Products Formed:

Oxidation: Formation of zirconium oxides.

Reduction: Formation of zirconium metal or lower oxidation state zirconium compounds.

Substitution: Formation of mixed-metal oxides or other zirconium-based compounds

Vergleich Mit ähnlichen Verbindungen

Sodium zirconium cyclosilicate: Used as a potassium binder in medical applications.

Zirconium dioxide (ZrO₂): Used in ceramics and as a catalyst.

Zirconium silicate (ZrSiO₄): Used in ceramics and as a refractory material.

Comparison:

Sodium zirconate vs. Sodium zirconium cyclosilicate: Sodium zirconate is primarily used in industrial and environmental applications, while sodium zirconium cyclosilicate is used in medical applications for treating hyperkalemia.

Sodium zirconate vs. Zirconium dioxide:

Sodium zirconate vs. Zirconium silicate: Sodium zirconate has a broader range of applications, including its use as a catalyst and in environmental management, whereas zirconium silicate is mainly used in ceramics.

Sodium zirconate’s unique properties and versatility make it a valuable compound in various scientific and industrial fields. Its ability to capture carbon dioxide and its stability under different conditions highlight its potential for future research and applications.

Biologische Aktivität

Sodium zirconate (Na2ZrO3) is a compound that has gained attention for its potential applications in various fields, particularly in biomedicine. This article explores the biological activity of sodium zirconate, focusing on its mechanisms, efficacy in medical applications, and relevant research findings.

Overview of Sodium Zirconate

Sodium zirconate is an inorganic compound with properties that make it suitable for use in catalysis and as a potential therapeutic agent. Its unique structure allows it to interact with biological systems, which has led to investigations into its biocompatibility and therapeutic potential.

Sodium zirconate exhibits several mechanisms of action that contribute to its biological activity:

- Ion Exchange Properties : Sodium zirconate functions as a potassium binder, similar to other cation exchange resins. It selectively binds potassium ions in the gastrointestinal tract, facilitating their excretion and thereby lowering serum potassium levels in conditions like hyperkalemia .

- Biocompatibility : Studies have shown that sodium zirconate coatings on stainless steel substrates demonstrate excellent corrosion resistance and biocompatibility, making them suitable for biomedical applications such as implants .

Hyperkalemia Treatment

Recent clinical trials have evaluated the efficacy of sodium zirconium cyclosilicate (SZC), a related compound, in treating hyperkalemia. SZC has been shown to significantly reduce serum potassium levels:

- Clinical Trial Findings : In a multicenter study involving patients with elevated serum potassium levels, SZC demonstrated a mean reduction of 0.41 mmol/L compared to placebo over four hours . The rapid onset of action (within one hour) highlights its potential as an adjunct therapy during hyperkalemic emergencies.

- Comparison with Other Treatments : SZC's selectivity for potassium allows it to bind potassium ions effectively in the upper gastrointestinal tract, unlike traditional resins that primarily act in the colon .

Case Studies

- Pilot Study on Emergency Treatment : A pilot evaluation explored the use of SZC alongside insulin and glucose for emergency treatment of hyperkalemia. The study found that patients receiving SZC required fewer additional potassium-lowering therapies compared to those on placebo .

- Corrosion Resistance Studies : Research on sodium zirconate coatings indicated significant improvements in corrosion resistance when applied to 316L stainless steel, suggesting its potential use in long-term biomedical implants .

Table 1: Summary of Key Studies on Sodium Zirconate

Eigenschaften

IUPAC Name |

disodium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTDUMBPDRMZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sodium zirconate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12201-48-8 | |

| Record name | Zirconate (ZrO32-), sodium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.